1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine
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Overview
Description
1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine is a complex organic compound featuring a triazolo-pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine typically involves multiple steps, starting with the formation of the triazolo-pyrazine core. This can be achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds . The piperidine and piperazine moieties are then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The triazolo-pyrazine core can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, dicarbonyl compounds, and various nucleophiles and electrophiles . Reaction conditions typically involve refluxing in ethanol or other suitable solvents at elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazolo-pyrazine core can yield oxides, while substitution reactions can introduce various functional groups onto the piperidine and piperazine rings .
Scientific Research Applications
1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]quinoxaline: Another triazole-based compound with antimicrobial and antiviral properties.
Triazolo[4,3-b]tetrazine: Known for its energetic material properties.
Triazolo[4,3-a]pyrazine derivatives: Similar compounds with antibacterial activity.
Uniqueness
1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and material science. Its ability to interact with multiple molecular targets and pathways makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C25H31N7O |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
3-methyl-8-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C25H31N7O/c1-21-27-28-25-24(26-11-15-32(21)25)31-13-9-23(10-14-31)33-20-6-5-12-29-16-18-30(19-17-29)22-7-3-2-4-8-22/h2-4,7-8,11,15,23H,9-10,12-14,16-20H2,1H3 |
InChI Key |
PJUHPORLJUYABH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)OCC#CCN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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